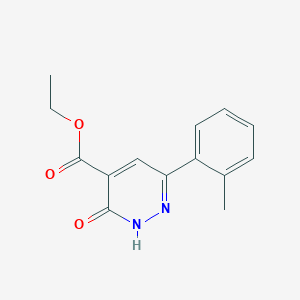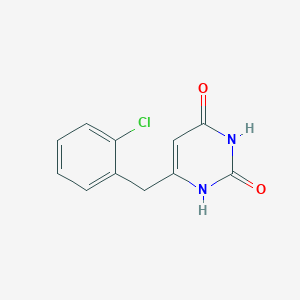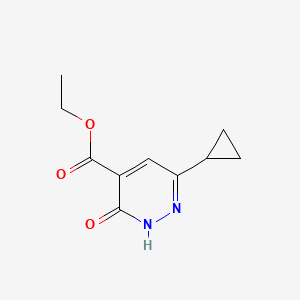
Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate
Descripción general
Descripción
Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate, commonly referred to as EDPC, is an organic compound with a wide range of applications in scientific research and laboratory experiments. EDPC is a member of the pyridazine family, which is a heterocyclic aromatic compound containing a six-membered ring of three nitrogen atoms and three carbon atoms. EDPC has been widely studied for its unique properties and potential applications in the scientific research field.
Aplicaciones Científicas De Investigación
EDPC has a wide range of scientific research applications, including but not limited to, organic synthesis, drug discovery, and biochemistry. EDPC has been used in organic synthesis to synthesize a variety of compounds, including heterocyclic compounds, amino acids, and peptides. It has also been used in drug discovery to synthesize novel compounds with potential therapeutic effects. In biochemistry, EDPC has been used to study enzyme kinetics and to identify active sites on proteins.
Mecanismo De Acción
The mechanism of action of EDPC is not fully understood. However, it is believed that EDPC binds to certain proteins and enzymes, which then triggers a cascade of biochemical reactions. This binding is believed to be mediated by hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of EDPC are not fully understood. However, EDPC has been shown to interact with certain proteins and enzymes, which can lead to a variety of biochemical and physiological effects. For example, EDPC has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain and improved cognitive performance. EDPC has also been shown to modulate the activity of certain receptors, which can lead to changes in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EDPC in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. EDPC is also non-toxic, making it a safe compound to work with in the laboratory. The main limitation of EDPC is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
The potential future directions for EDPC research include further exploration of its mechanism of action, development of new synthesis methods, and further exploration of its potential applications. Additionally, further research into the biochemical and physiological effects of EDPC could lead to the development of novel therapeutic compounds. Finally, further exploration of the advantages and limitations of using EDPC in laboratory experiments could lead to the development of new and improved methods for working with EDPC in the laboratory.
Propiedades
IUPAC Name |
ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-4-19-14(18)12-5-6-13(16-15-12)17-8-10(2)7-11(3)9-17/h5-6,10-11H,4,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZJCLJIIYYHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CC(CC(C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491917.png)
![1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491919.png)



